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molecular formula C14H18N4O B8306543 N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide

N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide

Cat. No. B8306543
M. Wt: 258.32 g/mol
InChI Key: GEIXUAJLVUWPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199147B2

Procedure details

Acetic acid (0.12 ml, 2.1 mmol) was added to a suspension of the N-(3-piperidinyl)-1H-indazole-5-carboxamide (0.100 g, 0.409 mmol) obtained in Example 139 and paraformaldehyde (0.101 g, 3.34 mmol) in methanol (3 ml), and the resulting mixture was stirred for 15 minutes and then ice-cooled. Sodium cyanoborohydride (0.128 g, 2.04 mmol) was added thereto and the resulting mixture was slowly warmed up to room temperature and stirred overnight. After a 1N-aqueous sodium hydroxide solution was added thereto, the solvent was distilled off under reduced pressure and the residue was dried up and then purified by a silica gel chromatography (eluent: chloroform/methanol/30% aqueous ammonia=100/10/1). Ethyl acetate was added thereto to precipitate a solid and the resulting suspension was stirred to wash the solid. The solid was collected by filtration and dried under reduced pressure to obtain N-(1-methylpiperidin-3-yl)-1H-indazole-5-carboxamide (0.0718 g, 68%).
Quantity
0.12 mL
Type
reactant
Reaction Step One
Name
N-(3-piperidinyl)-1H-indazole-5-carboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.101 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.128 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.[NH:5]1[CH2:10][CH2:9][CH2:8][CH:7]([NH:11][C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][N:18]=[CH:17]3)=[O:13])[CH2:6]1.C=O.C([BH3-])#N.[Na+].[OH-].[Na+]>CO>[CH3:1][N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([NH:11][C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[NH:19][N:18]=[CH:17]3)=[O:13])[CH2:6]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
N-(3-piperidinyl)-1H-indazole-5-carboxamide
Quantity
0.1 g
Type
reactant
Smiles
N1CC(CCC1)NC(=O)C=1C=C2C=NNC2=CC1
Name
Quantity
0.101 g
Type
reactant
Smiles
C=O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.128 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried up
CUSTOM
Type
CUSTOM
Details
purified by a silica gel chromatography (eluent: chloroform/methanol/30% aqueous ammonia=100/10/1)
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred
WASH
Type
WASH
Details
to wash the solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1CC(CCC1)NC(=O)C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.0718 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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